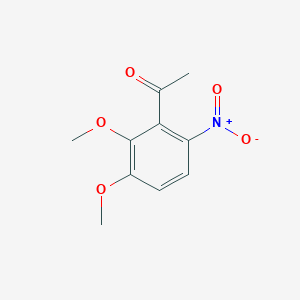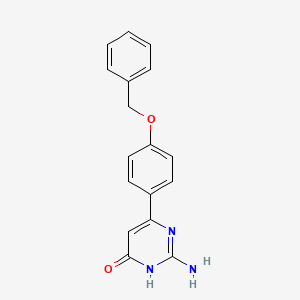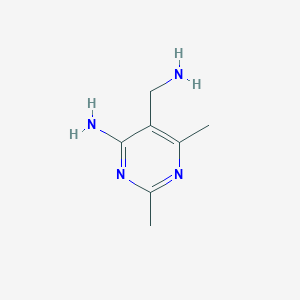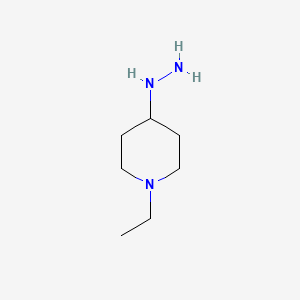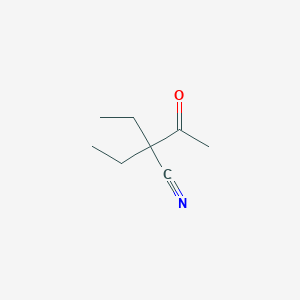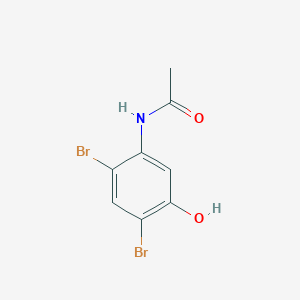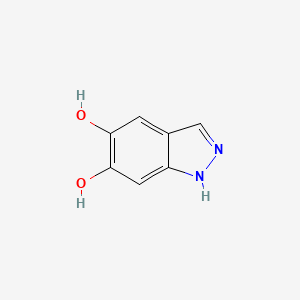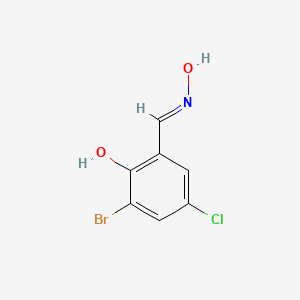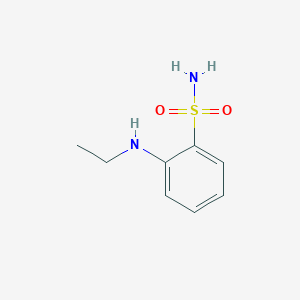
2-(Ethylamino)benzene-1-sulfonamide
Descripción general
Descripción
2-(Ethylamino)benzene-1-sulfonamide (EABS) is a sulfonamide derivative. It has a molecular weight of 200.26 g/mol . The IUPAC name for this compound is 2-(ethylamino)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N2O2S/c1-2-10-7-5-3-4-6-8(7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) . This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
- Sulfonamides like 2-(Ethylamino)benzene-1-sulfonamide have been studied as inhibitors of carbonic anhydrase isoenzymes, showing varying activities and affinities against different isoenzymes. These compounds have potential applications in the treatment of diseases where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).
Complex Formation and Structural Analysis
- N-substituted benzene sulfonamides have been used in the synthesis and crystal structure analysis of novel complexes, providing insights into molecular interactions and architectures (Li, Zhai, Hu, & Jiang, 2009).
Fluorescent Probes for Metal Ions
- Derivatives of this compound have been developed as fluorescent probes for detecting metal ions like Hg(II) in biological systems, demonstrating their potential in environmental and health monitoring (Xi et al., 2009).
Cardiac Electrophysiological Activity
- Certain N-substituted benzene-sulfonamides have been synthesized and studied for their cardiac electrophysiological activity, showing potential as class III agents for treating arrhythmias (Morgan et al., 1990).
Hydrogen Bond Studies
- The sulfonamide group in compounds like this compound has been analyzed for its hydrogen bonding capabilities, contributing to the understanding of molecular interactions in crystal structures (Kato et al., 2006).
Synthesis and Characterization
- Sulfonamides have been utilized in the synthesis of various compounds, with applications ranging from antibacterial agents to novel dyes with insect-repellent and anti-bacterial properties (Devi & Awasthi, 2020); (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).
Novel Synthetic Methods
- Research has focused on developing efficient, environmentally friendly processes for preparing sulfonamides, highlighting their importance in drug design and discovery (Cao et al., 2021).
Biological Screening
- Sulfonamides have been synthesized and screened for various biological activities, including antioxidant and enzyme inhibitory properties, demonstrating their potential in therapeutic applications (Fatima et al., 2013).
Mecanismo De Acción
Target of Action
2-(Ethylamino)benzene-1-sulfonamide, like other sulfonamides, primarily targets carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for DNA replication in bacteria .
Mode of Action
The compound interacts with its targets by inhibiting their activity. By blocking carbonic anhydrase, it disrupts the balance of carbon dioxide and bicarbonate in the body, affecting processes like respiration and fluid balance . By inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid in bacteria, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The disruption of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The inhibition of dihydropteroate synthetase leads to a decrease in bacterial folic acid synthesis, affecting bacterial DNA replication and leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides, in general, are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices . This suggests that the compound may have a long half-life in the body, potentially leading to prolonged effects.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of normal cellular processes in bacteria, leading to their death . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s high resistance to biodegradation suggests that it may remain active in various environmental conditions . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sulfonamides, including 2-(Ethylamino)benzene-1-sulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Mechanism
The molecular mechanism of this compound is not explicitly documented. Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Propiedades
IUPAC Name |
2-(ethylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-7-5-3-4-6-8(7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPHFNZKGXIHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one](/img/structure/B3317934.png)
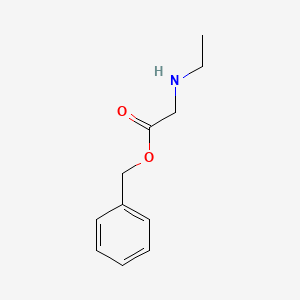
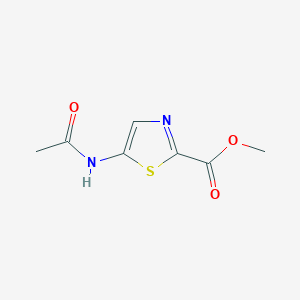
![2-[(3-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B3317961.png)
